4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid
Overview
Description
“4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid” is a chemical compound that has been studied for its potential antimicrobial properties . It has an empirical formula of C16H11ClN2O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid have been synthesized from commercially available starting materials and reagents using benign reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring attached to a benzoic acid group, with a chlorophenyl group also attached to the pyrazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, similar compounds such as pyrazole derivatives have been synthesized and tested against various bacterial strains .Scientific Research Applications
Novel Methodologies in Chemical Synthesis
- A study by Rodríguez, Quiroga-Suavita, & Dotor Robayo (2022) highlights the use of pyrazole derivatives in synthesizing specific compounds. The research reports a novel methodology for synthesizing derivatives related to the benzofuran-imidazole nucleus.
Molecular Interaction and Drug Design
- Research by Shubhangi et al. (2019) focuses on molecular interactions of pyrazole-based drug candidates. The study explores in silico analysis, revealing interaction behaviors with DNA gyrase, an important target in drug design.
Anticancer Activity
- A study by Jing et al. (2012) examines the synthesis and cancer inhibitory activity of pyrazolone derivatives. The research evaluates the antitumor activity of these compounds, suggesting their potential as lung cancer inhibitory agents.
Crystal Structure Analysis
- The research by Kumarasinghe, Hruby, & Nichol (2009) and others focuses on the crystal structure analysis of pyrazole derivatives. These studies are crucial in understanding the molecular architecture and potential applications in material science.
Optical Nonlinearity Studies
- A study by Chandrakantha et al. (2013) investigates the optical nonlinearity of pyrazole-4-ethyl carboxylates. This research is significant in exploring the applications of these compounds in optical limiting technologies.
Hirshfeld Surface Analysis
- Research such as Naveen et al. (2018) delves into the structural elucidation and Hirshfeld surface analysis of pyrazole derivatives. This type of analysis is crucial for understanding intermolecular interactions in the solid state.
Antimalarial Activity
- The study by Shaikh et al. (2021) explores the synthesis and antimalarial activity of pyrazolones and their metal complexes, highlighting the potential of these compounds in treating malaria.
Future Directions
Mechanism of Action
Target of Action
It is known to interact with proteins such as thecAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism .
Mode of Action
Given its potential interaction with the aforementioned proteins, it may influence cellular signaling pathways and metabolic processes .
Biochemical Pathways
Considering its potential interaction with key proteins, it might influence pathways related to cell signaling, cell growth, and glucose metabolism .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential interaction with key proteins, it might influence cellular processes such as signal transduction, cell proliferation, and glucose metabolism .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-14-5-1-11(2-6-14)13-9-18-19(10-13)15-7-3-12(4-8-15)16(20)21/h1-10H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDGKFGDWSKXIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)C3=CC=C(C=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409204 | |
Record name | 4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871366-56-2 | |
Record name | 4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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